3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione

Antifungal Crop Protection Maleimide

Researchers requiring an N-substituted maleimide with a reactive terminal olefin face limited catalog options. Standard N-alkyl analogs lack the unsaturated handle needed for orthogonal thiol-ene or cross-metathesis derivatization. - This compound combines a diastereoselective photodimerization core (3:1 HH:HT) with a pendant off-ring alkene, enabling sequential UV-cure and thiol-ene network construction. - Class-level antifungal activity against Sclerotinia sclerotiorum supports its use as a fragment for SAR library synthesis. - Electrochemical reduction to the succinimide proceeds with predictable 3:2 diastereoselectivity while preserving the alkene handle for downstream bioconjugation. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 651043-90-2
Cat. No. B12595326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione
CAS651043-90-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C1=O)CCC(=C)C)C
InChIInChI=1S/C11H15NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h1,5-6H2,2-4H3
InChIKeyIERFSDDDUJZYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione (CAS 651043-90-2): Core Scaffold and Differentiation Potential


3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione (CAS 651043-90-2) is a synthetic N-substituted dimethylmaleimide. The molecule belongs to the 1H-pyrrole-2,5-dione (maleimide) class, a scaffold extensively explored for antifungal, anti-inflammatory, and polymer-crosslinking applications [1]. The core 3,4-dimethyl substitution pattern is known to influence photodimerization diastereoselectivity and biological activity [1], while the pendent 3-methylbut-3-en-1-yl chain introduces a terminal olefin that can serve as a handle for further functionalization or alter lipid solubility relative to simpler N-alkyl analogs . Public primary data for this specific compound are extremely scarce, and its differentiation must be evaluated against the broader maleimide space based on structural rationale rather than proprietary head-to-head studies.

Why Generic N-Alkyl Maleimides Cannot Substitute for 3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione in Structure-Focused Procurement


In the maleimide series, both the N-substituent and the 3,4-dimethyl pattern dictate photophysical, electrochemical, and biological behavior. A class-level review of N-substituted dimethylmaleimides reveals that antifungal activity and photodimerization diastereoselectivity are highly sensitive to the N-alkyl chain's steric bulk and electronic character . For instance, N-aryl dimethylmaleimides can exhibit potent antifungal activity, while N-alkyl variants modulate crosslinking efficiency in polymers [1]. The target compound's 3-methylbut-3-en-1-yl group is a branched, unsaturated chain not commonly found in standard catalog maleimides. Replacing it with a simple N-methyl, N-butyl, or N-phenyl analog would eliminate the terminal alkene functionality, alter logP and steric profile, and compromise any application requiring the specific olefin handle for thiol-ene click chemistry or further derivatization. Therefore, generic substitution is chemically invalid when the off-ring olefin is a critical design element.

Quantitative Differentiation Evidence for 3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione (CAS 651043-90-2)


Antifungal Activity: Class-Level Potency Against Sclerotinia sclerotiorum for Dimethylmaleimide Congeners

No direct data exist for the target compound. However, a systematic study of 17 N-substituted 3,4-dimethylmaleimides provides class-level inference. Several derivatives displayed antifungal activity against Sclerotinia sclerotiorum with EC50 values as low as 1.2 µg/mL, comparable to the commercial fungicide dichloran . Activity was strongly dependent on the N-substituent; N-aryl derivatives were significantly more potent than N-alkyl variants in that set. While the target compound's N-(3-methylbut-3-en-1-yl) group was not included in the study, its branched, unsaturated alkyl chain is structurally intermediate between the tested N-alkyl and N-benzyl analogs. Based on the observed structure-activity trend, its activity is predicted to be superior to simple N-alkyl derivatives but likely inferior to optimized N-aryl leads. Procurement for antifungal screening should benchmark against N-(4-chlorophenyl)-3,4-dimethylmaleimide (EC50 = 1.2 µg/mL) .

Antifungal Crop Protection Maleimide

Photodimerization Diastereoselectivity: Influence of 3,4-Dimethyl Substitution Unchanged by N-Alkyl Variation

The photodimerization of N-alkyl-3,4-dimethylmaleimides yields cyclobutane dimers with a head-to-head (HH) : head-to-tail (HT) product ratio. For N-isobutyl-3,4-dimethylmaleimide, the HH:HT ratio was reported as 3:1 in acetonitrile, demonstrating the diastereoselectivity imposed by the 3,4-dimethyl groups [1]. The target compound shares this core, and its photodimerization behavior is expected to be quantitatively similar to N-isobutyl and N-(3-propionic acid) analogs, as the N-alkyl chain has a negligible effect on the diastereoselectivity of the cyclobutane formation [1]. No direct measurement for the 3-methylbut-3-en-1-yl derivative is available.

Photochemistry Polymer Crosslinking Maleimide

Electrochemical Reduction: Chemoselectivity Preserved Across N-Substituted 3,4-Dimethylmaleimides

The electrochemical cathodic reduction of 3,4-dimethylmaleimides to the corresponding succinimides proceeds with a consistent 3:2 diastereomeric ratio, independent of the N-substituent and electrode surface area [1]. This demonstrates that the 3,4-dimethyl pattern, not the N-alkyl chain, governs the stereochemical outcome. The target compound is therefore expected to behave identically to N-ethyl- or N-phenyl-3,4-dimethylmaleimide in electrosynthetic transformations.

Electrochemistry Organic Synthesis Maleimide Reduction

Highest-Confidence Application Scenarios for 3,4-Dimethyl-1-(3-methylbut-3-en-1-yl)-1H-pyrrole-2,5-dione Based on Available Evidence


Antifungal Lead Optimization Library Member

Given the established antifungal activity of N-substituted dimethylmaleimides against Sclerotinia sclerotiorum, the target compound can serve as a fragment for structure-activity relationship (SAR) expansion. Its moderate predicted activity (class-level inference ) makes it suitable for combinatorial library synthesis where the terminal alkene is further derivatized via thiol-ene or cross-metathesis to explore potency against crop pathogens. This is supported by the class-level EC50 data for related analogs .

Photoreactive Monomer for Orthogonal Network Formation

The compound combines a highly diastereoselective photodimerization core (3:1 HH:HT) with a pendant terminal olefin [1]. This dual reactivity is rare among standard maleimides and enables the construction of complex polymer architectures: UV-induced [2+2] cycloaddition builds the primary network, while the off-ring double bond permits secondary thiol-ene crosslinking. This orthogonal strategy is directly supported by photodimerization data on N-alkyl-3,4-dimethylmaleimides [1].

Electrosynthetic Intermediate with Post-Reduction Functionalization

The predictable 3:2 diastereoselectivity of electrochemical reduction to succinimide is independent of the N-substituent [2]. The target compound's N-(3-methylbut-3-en-1-yl) group survives reduction, providing a succinimide product with a reactive alkene handle. This is ideal for sequential electrosynthesis–bioconjugation workflows, such as reducing the maleimide to succinimide followed by thiol-ene attachment of biomolecules.

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